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Compound of Interest

Compound Name:
5-(4-Methylpiperazin-1-yl)pyridin-

2-amine

Cat. No.: B152614 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methylpiperazin-1-yl)pyridin-
2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, multi-technique approach to the

definitive structure elucidation of 5-(4-methylpiperazin-1-yl)pyridin-2-amine (C₁₀H₁₆N₄, MW:

192.26 g/mol ). As a key building block in medicinal chemistry, particularly for agents targeting

neurological disorders and cancer, unambiguous structural verification is paramount.[1] This

document moves beyond a simple recitation of methods to detail the causality behind

experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and X-ray Crystallography. Each protocol is presented as a self-validating

system, ensuring the highest degree of scientific integrity and reproducibility.

Introduction and Molecular Overview
5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine

core, a fundamental scaffold in numerous pharmaceuticals.[2] Its structure is characterized by

an amine group at the 2-position and a 4-methylpiperazine moiety at the 5-position.[3][4] This

specific arrangement of functional groups is critical to its biological activity, enabling

interactions with various enzymes and receptors.[1][3]
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The elucidation process is a systematic investigation designed to piece together the molecular

puzzle, starting with foundational mass and connectivity data and culminating in a definitive

three-dimensional structure. This guide will detail the strategic application of orthogonal

analytical techniques to achieve this goal.

Key Structural Features:

Molecular Formula: C₁₀H₁₆N₄[4][5]

Molecular Weight: 192.26 g/mol (Monoisotopic Mass: 192.1375 Da)[4][5]

Core Scaffolds: A disubstituted pyridine ring and a saturated N-methylpiperazine ring.

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will

be used:

Chemical structure with numbered atoms (Note: Image is a placeholder for a proper chemical
drawing with numbering for C2, C3, C4, C5, C6 of the pyridine ring and the piperazine and
methyl carbons/protons for NMR discussion.)

Foundational Analysis: Mass Spectrometry (MS)
The initial step in any structure elucidation is to confirm the molecular formula. High-Resolution

Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as

the first checkpoint of molecular identity.

Expertise & Causality:
We employ Electrospray Ionization (ESI) in positive ion mode because the multiple basic

nitrogen atoms in the molecule are readily protonated, leading to a strong signal for the [M+H]⁺

ion. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy, which is

essential for confirming the molecular formula. Tandem MS (MS/MS) is then used to induce

fragmentation, providing data that corroborates the proposed connectivity. The fragmentation of

the piperazine ring is a characteristic and predictable process that serves as a structural

fingerprint.[6][7]

Experimental Protocol: LC-HRMS/MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute

to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The

acid ensures efficient protonation.

Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity

before infusion into the mass spectrometer.

Mass Spectrometry (Full Scan):

Ionization Mode: ESI, Positive.

Mass Range: m/z 50-500.

Analyzer: TOF or Orbitrap, resolving power > 20,000.

Objective: Detect the [M+H]⁺ ion and compare its measured exact mass to the theoretical

mass.

Tandem Mass Spectrometry (MS/MS):

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ~193.14).

Collision Energy: Apply collision-induced dissociation (CID) with a normalized collision

energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Objective: Identify characteristic fragment ions to confirm the presence of the

methylpiperazine and pyridinamine substructures.

Data Presentation: Expected Mass Spectrometric Data
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Ion Species Theoretical m/z Description

[M+H]⁺ 193.1448

Protonated molecular ion.

Confirms molecular formula

C₁₀H₁₇N₄⁺.

[Fragment 1] 123.0662

Loss of C₄H₉N

(methylpiperazine radical

cleavage).

[Fragment 2] 95.0607
Pyridine ring fragment after

piperazine cleavage.

[Fragment 3] 71.0917
Methylpiperazine fragment ion

[C₄H₁₁N₂]⁺.

[Fragment 4] 57.0706
Common piperazine fragment

[C₃H₇N]⁺ after cleavage.

Note: The fragmentation pattern of piperazine-containing compounds often involves cleavage

of the C-N bonds within the ring and the bond connecting it to the aromatic system.[6][8]

Visualization: Predicted MS/MS Fragmentation Pathway
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Caption: Predicted fragmentation pathway for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

Detailed Connectivity Analysis: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and

constitution of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) experiments is required for a full and unambiguous assignment.

Expertise & Causality:
The choice of deuterated solvent is critical; DMSO-d₆ is selected here because it can solubilize

the compound and, importantly, its residual water peak does not obscure key signals. The

amine (-NH₂) protons are also observable in DMSO-d₆ as a broad singlet. A standard suite of

2D NMR experiments is used to build the structure piece by piece. COSY identifies proton-

proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides

the crucial long-range connectivity that links the pyridine and piperazine fragments together.[9]

[10]

Experimental Protocol: NMR Data Acquisition (400 MHz)
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration, and

multiplicities.

¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135

spectrum. The DEPT experiment is vital for differentiating CH/CH₃ (positive signals) from

CH₂ (negative signals) carbons. Quaternary carbons will be absent.

2D COSY: Use a standard gradient-enhanced COSY (gCOSY) sequence to identify ¹H-¹H

coupling networks.

2D HSQC: Use a standard gradient-enhanced HSQC (gHSQC) sequence to map one-bond

¹H-¹³C correlations.

2D HMBC: Use a standard gradient-enhanced HMBC (gHMBC) sequence. Optimize the

long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond

correlations.[10]
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Data Presentation: Predicted NMR Assignments
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s)
Predicted δ
(ppm)

Multiplicity Integration Assignment

H6 ~7.8 - 8.0 d 1H Pyridine Ring

H4 ~7.2 - 7.4 dd 1H Pyridine Ring

H3 ~6.5 - 6.7 d 1H Pyridine Ring

NH₂ ~5.5 - 6.0 br s 2H Amine

Piperazine (Hα) ~3.0 - 3.2 m 4H

-N-CH₂-

(adjacent to

pyridine)

Piperazine (Hβ) ~2.4 - 2.6 m 4H

-N-CH₂-

(adjacent to N-

CH₃)

CH₃ ~2.2 - 2.3 s 3H Methyl

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon(s) Predicted δ (ppm) DEPT-135 Assignment

C2 ~158 - 160 Quaternary (absent) Pyridine Ring (C-NH₂)

C5 ~145 - 148 Quaternary (absent) Pyridine Ring (C-Pip)

C6 ~135 - 138 CH (positive) Pyridine Ring

C4 ~120 - 123 CH (positive) Pyridine Ring

C3 ~108 - 110 CH (positive) Pyridine Ring

Piperazine (Cα) ~50 - 52 CH₂ (negative)
-N-CH₂- (adjacent to

pyridine)

Piperazine (Cβ) ~54 - 56 CH₂ (negative)
-N-CH₂- (adjacent to

N-CH₃)

CH₃ ~45 - 47 CH₃ (positive) Methyl

Visualization: 2D NMR Correlation Workflows
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Caption: Expected 2D NMR correlations for COSY and key long-range HMBC connectivities.

Definitive 3D Structure: Single-Crystal X-ray
Crystallography
While NMR and MS provide overwhelming evidence for the 2D structure, X-ray crystallography

provides the definitive, unambiguous proof of atomic arrangement in three-dimensional space.

[11] It is the gold standard for structural confirmation.

Expertise & Causality:
The primary challenge is often not the data collection but growing a high-quality, single crystal.

Slow evaporation from a mixed solvent system (e.g., ethanol/water) is a common and effective

strategy for polar molecules like this one. The resulting electron density map will not only

confirm the connectivity but also reveal precise bond lengths, bond angles, and the solid-state

conformation, such as the expected chair conformation of the piperazine ring.

Experimental Protocol: X-ray Crystallography Workflow
Crystal Growth:

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hot

ethanol).

Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until

the solution becomes slightly turbid.

Gently warm to re-dissolve, then allow the solution to cool and evaporate slowly and

undisturbed over several days.

Crystal Mounting and Data Collection:

Select a single, defect-free crystal under a microscope and mount it on a goniometer

head.[12]

Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to

minimize thermal motion.
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Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the

crystal is rotated.[11]

Structure Solution and Refinement:

Process the raw diffraction data to obtain reflection intensities.

Solve the phase problem using direct methods to generate an initial electron density map.

Build a molecular model into the electron density map and refine the atomic positions,

bond lengths, and angles against the experimental data until the model converges.

Visualization: X-ray Crystallography Workflow

Experimental Phase Computational Phase
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(Slow Evaporation)

X-ray Diffraction
Data Collection

Structure Solution
(Direct Methods)
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Final 3D Structure
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Caption: The workflow from purified compound to the final 3D crystal structure.

Integrated Strategy and Conclusion
The structure elucidation of 5-(4-methylpiperazin-1-yl)pyridin-2-amine is a process of

accumulating and correlating evidence from orthogonal analytical techniques.

Visualization: Integrated Elucidation Strategy
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Caption: Integrated workflow combining orthogonal techniques for structure validation.

HRMS first confirms the correct elemental composition. MS/MS provides initial evidence for the

key pyridine and methylpiperazine substructures. Subsequently, a full suite of 1D and 2D NMR

experiments establishes the definitive covalent bonding framework, connecting every atom in

the molecule and confirming the substitution pattern. Finally, X-ray crystallography provides the

ultimate proof, delivering a high-resolution 3D model of the molecule and confirming the

conclusions drawn from spectroscopic and spectrometric data. By following this rigorous, multi-

faceted approach, researchers can have absolute confidence in the identity and structure of 5-
(4-methylpiperazin-1-yl)pyridin-2-amine, a critical requirement for its application in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.chemimpex.com/products/43396
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.smolecule.com/products/s769845
https://pubchem.ncbi.nlm.nih.gov/compound/5-_4-Methylpiperazin-1-yl_pyridin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_4-Methylpiperazin-1-yl_pyridin-2-amine
https://www.scbt.com/p/5-4-methylpiperazin-1-yl-pyridin-2-amine-571189-49-6
https://zpxb.xml-journal.net/en/article/doi/10.7538/zpxb.2019.0161
https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_356989324
https://pubmed.ncbi.nlm.nih.gov/11523089/
https://pubmed.ncbi.nlm.nih.gov/11523089/
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://www.benchchem.com/pdf/Technical_Support_Center_Interpreting_Complex_NMR_Spectra_of_Substituted_Pyridines.pdf
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_X_ray_Crystallography_of_5_1_3_Thiazol_4_yl_pyridin_2_amine_Analogs.pdf
https://www.benchchem.com/product/b152614#5-4-methylpiperazin-1-yl-pyridin-2-amine-structure-elucidation
https://www.benchchem.com/product/b152614#5-4-methylpiperazin-1-yl-pyridin-2-amine-structure-elucidation
https://www.benchchem.com/product/b152614#5-4-methylpiperazin-1-yl-pyridin-2-amine-structure-elucidation
https://www.benchchem.com/product/b152614#5-4-methylpiperazin-1-yl-pyridin-2-amine-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

